Phthalide
Overview
Description
Phthalide is an organic chemical compound with the molecular formula C₈H₆O₂. It is a white solid and the simplest benzo lactone. Phthalides are a relatively small group of natural compounds confined to several plant families and some genera of fungi and liverworts . They are known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America .
Mechanism of Action
Target of Action:
Phthalides are a privileged structural motif found in natural products, pharmaceuticals, and organic materials . Their most common synthesis strategy involves the condensation of phthalic acids or anhydrides with primary amines.
Action Environment:
Environmental factors play a role in phthalide efficacy and stability:
Biochemical Analysis
Biochemical Properties
Phthalides are divided into two structural groups, the monomeric and dimeric phthalides . They are known to interact with various enzymes, proteins, and other biomolecules, contributing to their bioactive properties . The nature of these interactions is complex and depends on the specific structure of the phthalide compound .
Cellular Effects
Phthalides have been shown to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells can vary depending on the type of cell and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple biochemical interactions. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific structure of the this compound compound .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses . The specific dosage effects can depend on the specific structure of the this compound compound and the type of animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in can depend on the specific structure of the compound .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins . The specific transport and distribution of this compound can depend on the specific structure of the compound .
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific structure of the compound . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization of this compound can influence its activity or function .
Preparation Methods
Phthalide can be synthesized through various methods. One common method involves the treatment of hydroxymethylbenzoic acid with a dehydrating agent . Another method involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phthalide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include lithium diisopropylamide, butyraldehyde, and Lewis acids . Major products formed from these reactions include various substituted phthalides and this compound derivatives .
Scientific Research Applications
Phthalide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology and medicine, this compound derivatives have been studied for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties . In industry, phthalides are used in the production of dyes, fungicides, and natural oils .
Comparison with Similar Compounds
Phthalide is unique among similar compounds due to its simple structure and wide range of applications. Similar compounds include phthalimide, which is used in the synthesis of pharmaceuticals and organic materials , and naphthalene phthalimide derivatives, which are used as model compounds for studying chemical reactivity . This compound’s simplicity and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZQDUSMALZDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052594 | |
Record name | Phthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Phthalide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21486 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Phthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-41-2 | |
Record name | Phthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHTHALIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(3H)-Isobenzofuranone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VV922U86J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °C | |
Record name | Phthalide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic chemical structure of phthalide?
A1: Phthalides share a common structural core consisting of a benzene ring fused to a furan ring, with a lactone group (cyclic ester) present on the furan moiety. This core structure can be further substituted with various functional groups, leading to a wide array of naturally occurring and synthetic phthalides.
Q2: What spectroscopic techniques are used to characterize phthalides?
A2: Phthalides are commonly characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and connectivity of atoms within a this compound molecule. []
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation and identification. [, , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: Analyzes the absorption and transmission of light, providing insights into the electronic structure and presence of conjugated systems. [, ]
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]
Q3: Are there any specific challenges in analyzing phthalides using chromatographic techniques?
A3: Yes, some phthalides exhibit instability, particularly under gas chromatography conditions, making their analysis challenging. Liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a more suitable technique for analyzing such mixtures. []
Q4: What are the prominent biological activities associated with phthalides?
A4: Phthalides exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory: Inhibit the production of inflammatory mediators like nitric oxide. [, , ]
- Antifungal: Exhibit broad-spectrum activity against plant and human pathogenic fungi, disrupting spore germination and biofilm formation. [, ]
- Neuroprotective: Protect against neuronal damage in models of stroke and Alzheimer's disease. [, , ]
- Anti-cancer: Exhibit antiproliferative and proapoptotic effects in various cancer cell lines. [, ]
- Vasodilatory: Relax blood vessels, potentially contributing to their use in treating cardiovascular diseases. [, ]
Q5: How do phthalides exert their neuroprotective effects?
A5: Phthalides have shown promise in preclinical models of stroke, potentially by:
- Increasing Nitric Oxide (NO) production: Promoting vasodilation and improving blood flow to ischemic areas. []
- Inhibiting platelet aggregation: Reducing the risk of blood clot formation. [, ]
- Improving hemorrheological parameters: Enhancing blood flow properties. []
Q6: Are there any specific phthalides identified as potent antifungal agents?
A6: Yes, senkyunolide B, a naturally occurring this compound, demonstrates broad-spectrum antifungal activity, particularly against Aspergillus fumigatus. Its mechanism of action involves inhibiting spore germination, disrupting hyphal growth, and destroying mature biofilms. []
Q7: How does the structure of a this compound molecule influence its biological activity?
A7: The presence and position of substituents on the this compound core significantly influence their biological activity. For instance:
- Benzene ring substitutions: The benzene ring is crucial for antifungal activity, with free hydroxyl groups enhancing potency. []
- This compound C-4/C-5 desaturases (P4,5Ds): These enzymes play a crucial role in creating structural diversity in phthalides, influencing their pharmacological profiles. []
- Dimerization and trimerization: Formation of this compound dimers and trimers can alter their biological activities compared to their monomeric counterparts. [, ]
Q8: How does the stereochemistry of phthalides affect their activity?
A8: Phthalides often exist as enantiomers, which are mirror-image molecules. The absolute configuration of each enantiomer can have different pharmacological effects, as seen with the varying anti-inflammatory activities of enantiomeric this compound dimers. []
Q9: What are the common synthetic routes for preparing phthalides?
A9: Several synthetic methods have been developed for this compound synthesis, including:
- Condensation reactions: Reacting phthalic anhydride with various reagents, such as phenols or benzyl cyanides. [, ]
- Indium-mediated allylation: Utilizing indium reagents to introduce allyl groups to hydroxyphthalides. []
- Phase-transfer catalysis: Facilitating asymmetric alkylation reactions to produce enantioenriched phthalides. []
Q10: Are there any challenges in formulating phthalides for therapeutic use?
A10: Formulating phthalides for therapeutic applications can be challenging due to:
Q11: What is the role of computational chemistry in this compound research?
A11: Computational tools are increasingly employed to:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.